molecular formula C23H22F4N4O2S B11257679 N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B11257679
M. Wt: 494.5 g/mol
InChI Key: FLZKPZMAPQTXFY-UHFFFAOYSA-N
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Description

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide: is a complex chemical compound with a unique structure that has garnered significant interest in scientific research. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide involves multiple steps, starting with the preparation of the core pyridazine ring. The azepane group is introduced through a nucleophilic substitution reaction, followed by the attachment of the phenyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Halogens, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug discovery and development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H22F4N4O2S

Molecular Weight

494.5 g/mol

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C23H22F4N4O2S/c24-20-9-8-18(15-19(20)23(25,26)27)34(32,33)30-17-7-5-6-16(14-17)21-10-11-22(29-28-21)31-12-3-1-2-4-13-31/h5-11,14-15,30H,1-4,12-13H2

InChI Key

FLZKPZMAPQTXFY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F

Origin of Product

United States

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